An In-depth Technical Guide to Ac-Ala-OH-d4: Chemical Structure, Properties, and Biological Relevance
An In-depth Technical Guide to Ac-Ala-OH-d4: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-acetyl-L-alanine-d4 (Ac-Ala-OH-d4), a deuterated analog of the endogenous N-acetyl-L-alanine. The incorporation of deuterium offers a valuable tool for researchers in various fields, including metabolic research, proteomics, and drug development, primarily for use as an internal standard in mass spectrometry-based quantification and for studying metabolic pathways and enzyme kinetics.
Core Chemical and Physical Properties
Ac-Ala-OH-d4 is a stable, isotopically labeled form of N-acetyl-L-alanine. The deuterium labels are typically incorporated at the 2, 3, 3, and 3 positions of the alanine moiety. Below is a summary of its key chemical and physical properties, with a comparison to its non-deuterated counterpart.
| Property | Ac-Ala-OH-d4 (N-Acetyl-L-alanine-2,3,3,3-d4) | Ac-Ala-OH (N-Acetyl-L-alanine) |
| CAS Number | 2230887-18-8[1] | 97-69-8[2][3][4] |
| Molecular Formula | C5H5D4NO3[1] | C5H9NO3 |
| Molecular Weight | 135.15 g/mol | 131.13 g/mol |
| Appearance | White to off-white powder (inferred) | White to off-white powder |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
| Melting Point | Not specified | 125 °C |
| Storage Temperature | 2-8°C (recommended for non-deuterated) | 2-8°C |
| SMILES | C--INVALID-LINK--NC(=O)C (for non-deuterated) | C--INVALID-LINK--C(O)=O |
| InChI | InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 (for non-deuterated) | InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 |
Biological Significance and Signaling Pathways
N-acetyl-L-alanine is the N-acetylated form of the nonessential amino acid L-alanine and is involved in various biological processes. It serves as a substrate for protein synthesis and has been identified as an inhibitor of p21 and epidermal growth factor (EGF). N-acyl amino acids as a class are recognized as endogenous signaling molecules.
The cyclin-dependent kinase inhibitor p21 (also known as Cip1 or WAF1) is a key regulator of the cell cycle, and its activity is tightly controlled. N-acetyl-L-alanine has been shown to inhibit p21-mediated reactive oxygen species (ROS) accumulation, which can rescue cells from p21-induced senescence. The epidermal growth factor receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and differentiation. The interplay between EGFR signaling and p21 is a critical aspect of cell cycle control.
Below is a logical diagram illustrating the established relationships between N-acetyl-L-alanine, p21, and the EGFR signaling pathway.
Caption: Logical diagram of N-acetyl-L-alanine's inhibitory role on p21 within the context of EGFR signaling.
Experimental Protocols
Detailed methodologies for key experiments involving Ac-Ala-OH-d4 and its non-deuterated form are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Synthesis of N-acetyl-L-alanine-d4 (Ac-Ala-OH-d4)
This protocol describes a general two-step process for the synthesis of Ac-Ala-OH-d4, involving the deuteration of L-alanine followed by N-acetylation.
Caption: Experimental workflow for the synthesis of Ac-Ala-OH-d4.
1. Deuteration of L-Alanine:
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Materials: L-alanine, Deuterium oxide (D₂O, 99.9 atom % D), catalyst (e.g., a base like sodium hydroxide or an acid).
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Procedure:
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Dissolve L-alanine in D₂O within a high-pressure reaction vessel.
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Add a catalytic amount of a suitable acid or base to facilitate H/D exchange.
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Seal the vessel and heat to a temperature typically ranging from 150-200°C for 24-48 hours. The optimal temperature and time should be determined empirically.
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After cooling, neutralize the reaction mixture.
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Remove the D₂O under reduced pressure.
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The resulting deuterated L-alanine (L-alanine-d4) can be purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).
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2. N-acetylation of L-Alanine-d4:
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Materials: L-alanine-d4, Acetic anhydride (or acetic-d4 anhydride for complete deuteration of the acetyl group), appropriate solvent (e.g., water or an organic solvent).
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Procedure:
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Dissolve the purified L-alanine-d4 in the chosen solvent.
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Slowly add a molar excess of acetic anhydride to the solution while stirring, often at a reduced temperature (e.g., on an ice bath).
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Allow the reaction to proceed for several hours at room temperature.
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The N-acetyl-L-alanine-d4 product can be isolated by crystallization upon cooling or by solvent evaporation followed by purification using techniques like column chromatography.
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NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is a powerful technique to confirm the structure and determine the isotopic purity of Ac-Ala-OH-d4.
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Sample Preparation:
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Dissolve a few milligrams of the synthesized Ac-Ala-OH-d4 in a suitable deuterated solvent (e.g., D₂O, DMSO-d6).
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Transfer the solution to an NMR tube.
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¹H NMR Analysis:
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Acquire a ¹H NMR spectrum.
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The absence or significant reduction in the intensity of the proton signals corresponding to the Cα-H and the methyl protons of the alanine moiety will confirm successful deuteration. The integral of the remaining acetyl protons can be compared to an internal standard to assess purity.
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²H NMR Analysis:
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Acquire a ²H (Deuterium) NMR spectrum.
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The presence of signals at the chemical shifts corresponding to the deuterated positions will confirm the incorporation of deuterium.
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¹³C NMR Analysis:
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Acquire a ¹³C NMR spectrum.
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Deuterium substitution will cause a characteristic splitting of the adjacent carbon signals (due to C-D coupling) and a slight upfield shift, providing further confirmation of deuteration.
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Mass Spectrometric Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and isotopic enrichment of Ac-Ala-OH-d4.
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Sample Preparation:
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Prepare a dilute solution of Ac-Ala-OH-d4 in a solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).
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Analysis:
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Infuse the sample into the mass spectrometer.
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Acquire a full scan mass spectrum in either positive or negative ion mode.
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The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ (m/z 136.1) or [M-H]⁻ (m/z 134.1) ion of Ac-Ala-OH-d4.
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High-resolution mass spectrometry can be used to confirm the elemental composition.
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The isotopic distribution of the molecular ion peak can be analyzed to determine the level of deuterium incorporation.
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Aminoacylase Activity Assay
This spectrophotometric assay can be used to study the kinetics of aminoacylases using N-acetyl-L-alanine as a substrate. The release of L-alanine is monitored.
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Materials: N-acetyl-L-alanine, Aminoacylase I (e.g., from porcine kidney), buffer (e.g., 50 mM potassium phosphate, pH 7.5), O-phthaldialdehyde (OPA) reagent.
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Procedure:
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Prepare a stock solution of N-acetyl-L-alanine in the phosphate buffer.
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Prepare a solution of aminoacylase I in cold phosphate buffer.
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In a reaction vessel, initiate the reaction by adding a small volume of the enzyme solution to the substrate solution.
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Incubate at a constant temperature (e.g., 37°C).
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At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or by heat inactivation).
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Quantify the amount of L-alanine produced by adding the OPA reagent, which reacts with the primary amine of L-alanine to form a fluorescent product.
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Measure the fluorescence or absorbance at the appropriate wavelength.
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Create a standard curve with known concentrations of L-alanine to determine the concentration of the product in the reaction aliquots.
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The initial reaction velocity can be calculated from the rate of product formation.
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This technical guide provides a solid foundation for researchers working with Ac-Ala-OH-d4. The provided data and protocols are intended to be a starting point, and optimization may be necessary for specific experimental setups.
